Cas no 597561-45-0 (4-Pyrimidinemethanamine, 2-ethyl- (9CI))
4-Pyrimidinemethanamine, 2-ethyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinemethanamine, 2-ethyl- (9CI)
- (2-ethylpyrimidin-4-yl)methanamine
- J-509321
- 597561-45-0
- SB56111
- DB-361952
- SCHEMBL3350060
- C-(2-Ethyl-pyrimidin-4-yl)-methylamine
- AKOS005174956
- (2-Ethylpyrimidin-4-yl)methanamine, AldrichCPR
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- MDL: MFCD08060705
- Inchi: 1S/C7H11N3/c1-2-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3
- InChI Key: UEIRIBHCHQFDDF-UHFFFAOYSA-N
- SMILES: N1C(=CC=NC=1CC)CN
Computed Properties
- Exact Mass: 137.095
- Monoisotopic Mass: 137.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8A^2
- XLogP3: -0.1
4-Pyrimidinemethanamine, 2-ethyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522640-1g |
(2-Ethylpyrimidin-4-yl)methanamine |
597561-45-0 | 95% | 1g |
$480 | 2023-02-02 |
4-Pyrimidinemethanamine, 2-ethyl- (9CI) Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 4-Pyrimidinemethanamine, 2-ethyl- (9CI)
4-Pyrimidinemethanamine, 2-ethyl- (9CI): A Comprehensive Overview
The compound 4-Pyrimidinemethanamine, 2-ethyl-, also known by its CAS Registry Number 597561-45-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the pyrimidine family, which is a heterocyclic aromatic system with two nitrogen atoms at positions 1 and 3. The presence of an ethyl group at position 2 and an amino group at position 4 introduces unique chemical properties that make this compound a subject of interest in various research domains.
Recent studies have highlighted the potential of 4-Pyrimidinemethanamine, 2-ethyl- in drug discovery, particularly in the development of anticancer agents. The pyrimidine ring is a common structural motif in many biologically active compounds, including nucleoside analogs and kinase inhibitors. The ethyl substitution at position 2 enhances the molecule's lipophilicity, which is crucial for its ability to cross cellular membranes and interact with target proteins. This property has been leveraged in designing drugs that can effectively inhibit specific enzymes involved in cancer cell proliferation.
In addition to its pharmacological applications, 4-Pyrimidinemethanamine, 2-ethyl- has been explored for its role in chemical synthesis as an intermediate. Its structure serves as a versatile building block for constructing more complex molecules with diverse functionalities. Researchers have utilized this compound to synthesize heterocyclic frameworks that exhibit potential antibacterial and antiviral activities. The ability to modify the substituents on the pyrimidine ring further expands its utility in medicinal chemistry.
The synthesis of 4-Pyrimidinemethanamine, 2-ethyl- typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the condensation of amines with carbonyl compounds under specific catalytic conditions. The introduction of the ethyl group at position 2 is often achieved through alkylation or substitution reactions, depending on the starting materials used.
From a structural standpoint, the molecule's geometry plays a critical role in its interactions with biological systems. Computational studies have revealed that the planar nature of the pyrimidine ring allows for favorable π-π interactions with target biomolecules. This characteristic is particularly important in drug design, where molecular recognition and binding affinity are key determinants of efficacy.
In terms of physical properties, 4-Pyrimidinemethanamine, 2-ethyl- exhibits a melting point that is consistent with other pyrimidine derivatives. Its solubility in polar solvents such as water and ethanol makes it suitable for various laboratory applications, including chromatographic separations and spectroscopic analyses. The compound's stability under normal storage conditions further enhances its usability in research settings.
The application of CAS No 597561-45-0 extends beyond pharmacology into materials science. Researchers have investigated its potential as a precursor for constructing advanced materials with tailored electronic properties. By incorporating this compound into polymer frameworks or metal-organic frameworks (MOFs), scientists aim to develop materials with applications in energy storage and sensing technologies.
In conclusion, 4-Pyrimidinemethanamine, 2-ethyl-, or CAS No 597561-45-0, stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a key player in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this molecule, its significance in the scientific community is expected to grow further.
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